7-Chloro-4-hydroxy-6-methoxyquinoline-3-carbohydrazide
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Overview
Description
7-Chloro-4-hydroxy-6-methoxyquinoline-3-carbohydrazide is a chemical compound with the molecular formula C11H10ClN3O3 and a molecular weight of 267.67 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-hydroxy-6-methoxyquinoline-3-carbohydrazide typically involves the reaction of 7-chloro-4-hydroxy-6-methoxyquinoline with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-4-hydroxy-6-methoxyquinoline-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
7-Chloro-4-hydroxy-6-methoxyquinoline-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Medicine: Research is ongoing into its potential use as an antimalarial and anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 7-Chloro-4-hydroxy-6-methoxyquinoline-3-carbohydrazide involves its interaction with cellular targets. In antimicrobial applications, it is believed to inhibit the synthesis of nucleic acids by intercalating into DNA. This disrupts the replication process, leading to cell death . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
- 7-Chloro-4-hydroxyquinoline
- 6-Methoxyquinoline-3-carbohydrazide
- 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid
Comparison: 7-Chloro-4-hydroxy-6-methoxyquinoline-3-carbohydrazide is unique due to the presence of both chloro and methoxy substituents on the quinoline ring. This combination enhances its biological activity compared to similar compounds. For example, 7-Chloro-4-hydroxyquinoline lacks the methoxy group, which reduces its effectiveness in certain applications .
Properties
Molecular Formula |
C11H10ClN3O3 |
---|---|
Molecular Weight |
267.67 g/mol |
IUPAC Name |
7-chloro-6-methoxy-4-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H10ClN3O3/c1-18-9-2-5-8(3-7(9)12)14-4-6(10(5)16)11(17)15-13/h2-4H,13H2,1H3,(H,14,16)(H,15,17) |
InChI Key |
SAHWYMPFJJQWKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)NN)Cl |
Origin of Product |
United States |
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